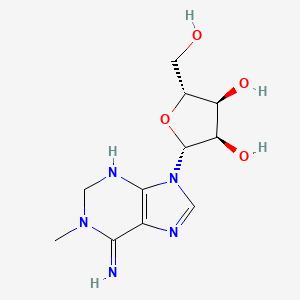
1-Methyl-2-hydroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-hydroadenosine is a methyladenosine derivative, specifically the 1-methyl-2-hydro derivative of adenosine. It has the molecular formula C11H17N5O4 and an average mass of 283.284 Da . This compound is part of the broader class of hydrocarbyladenosines .
Preparation Methods
The synthesis of 1-Methyl-2-hydroadenosine typically involves the methylation of adenosine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the methylation of nucleosides can be applied, which often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Chemical Reactions Analysis
1-Methyl-2-hydroadenosine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-2-hydroadenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nucleosides and their derivatives.
Biology: Researchers use it to investigate the role of methylated nucleosides in biological processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-hydroadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound can mimic the action of adenosine, binding to these receptors and influencing cellular signaling pathways. This interaction can affect processes such as neurotransmission, cardiovascular function, and immune response .
Comparison with Similar Compounds
1-Methyl-2-hydroadenosine can be compared to other methylated nucleosides such as:
N1-Methyl-2’-deoxyadenosine: This compound is a purine nucleoside analog with broad antitumor activity.
2-Methyladenosine: Another methylated derivative of adenosine, used in various biochemical studies.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its biological activity and interactions with adenosine receptors .
Properties
Molecular Formula |
C11H17N5O4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
MRYABSBQOFVVPD-IOSLPCCCSA-N |
Isomeric SMILES |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


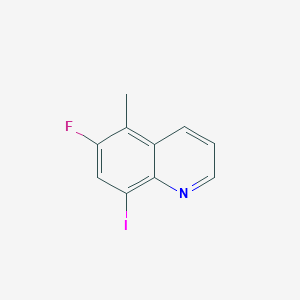
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

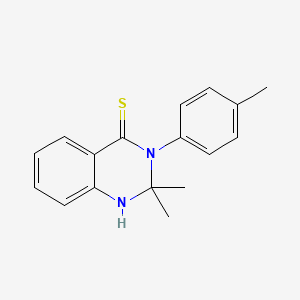


![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)


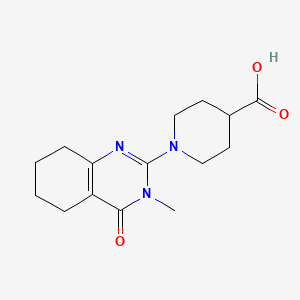
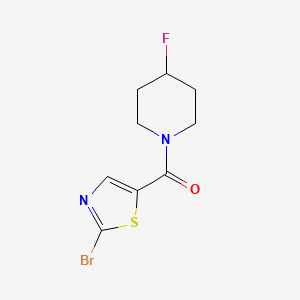
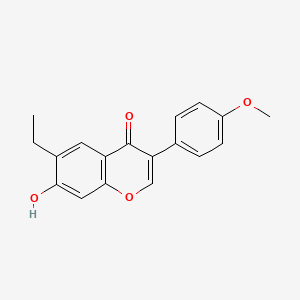
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)

